molecular formula C6H9N B1599162 1,2-Dimethylpyrrole CAS No. 600-29-3

1,2-Dimethylpyrrole

Cat. No. B1599162
CAS RN: 600-29-3
M. Wt: 95.14 g/mol
InChI Key: GNFLFHZJXXFDRA-UHFFFAOYSA-N
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Description

1,2-Dimethylpyrrole (DMP) is a heterocyclic organic compound with the molecular formula C6H9N. It is a colorless liquid with a characteristic odor and is used in various industrial applications such as the production of pharmaceuticals, agrochemicals, and polymers. DMP is also a useful building block in organic synthesis due to its unique chemical properties.

Scientific Research Applications

Synthesis of Fluorescent Molecules

1,2-Dimethylpyrrole serves as an important intermediate in the synthesis of fluorescent molecules. For instance, BODIPY (Boron-dipyrromethene), a class of fluorescent dyes, utilizes 1,2-Dimethylpyrrole in its synthesis. This application is significant in fields like bioimaging and the development of fluorescent sensors (Meng, Zheng, & Wang, 2011).

Pharmaceutical Applications

1,2-Dimethylpyrrole derivatives have found use in pharmaceutical research. For example, they are used in the synthesis of new tyrosine kinase inhibitors, which are important in cancer treatment. This shows the compound's potential in developing novel therapeutic agents (Meng, Zheng, & Wang, 2011).

Polymer Synthesis

In the field of polymer chemistry, 1,2-Dimethylpyrrole has been utilized in the creation of novel polyesters. These polymers, based on nitrogen-containing heterocycles like 1,2-Dimethylpyrrole, may possess biological activity and can be used in various applications, including as components of alkyd resins (Sugralina et al., 2018).

Analytical Chemistry

1,2-Dimethylpyrrole is also significant in analytical chemistry. For example, in time-of-flight mass spectrometry, it is used for the rapid analysis of volatile metabolites in urine, demonstrating its application in biomarker identification and disease diagnostics (Wang et al., 2018).

Fundamental Research

In fundamental research, the ultrafast excited-state dynamics of 1,2-Dimethylpyrrole have been studied using time-resolved spectroscopy. This research provides insights into the behavior of this molecule under different conditions, contributing to a deeper understanding of its chemical properties (Yang et al., 2017).

properties

IUPAC Name

1,2-dimethylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N/c1-6-4-3-5-7(6)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFLFHZJXXFDRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396954
Record name 1,2-dimethylpyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dimethylpyrrole

CAS RN

600-29-3
Record name 1,2-dimethylpyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
114
Citations
M Ruccia, N Vivona, G Cusmano - Journal of Heterocyclic …, 1978 - Wiley Online Library
Addition reactions of 1,2‐dimethylpyrrole and 1‐methyl‐2‐carbomethoxypyrrole with C‐acetyl‐N‐phenylnitrilimine, have been investigated. 1,2‐Dimethylpyrrole gives three different …
Number of citations: 12 onlinelibrary.wiley.com
WE Noland, CK Lee - The Journal of Organic Chemistry, 1980 - ACS Publications
Pyrroles 1 having an open 2-position react with dimethyl acetylenedicarboxylate (DMAD) in the presence of a source of active hydrogen, usually provided in the present cases by their …
Number of citations: 44 pubs.acs.org
RA Jones, JS Arques - Tetrahedron, 1981 - Elsevier
The reaction of dimethyl acetylenedicarboxylate with 1-methyl-2-vinylpyrrole is temperature dependent. At 80 the predominant reaction is the [4π + 2π] cycloaddition to give dimethyl 1-…
Number of citations: 41 www.sciencedirect.com
RL Hinman, S Theodoropulos - The Journal of Organic Chemistry, 1963 - ACS Publications
Convenient syntheses havebeen devised for all the C-methylpyrroles with the exception of 3-methylpyrrole. Lithium aluminum hydridereduction of a C-acyl to a C-alkyl group was the …
Number of citations: 11 pubs.acs.org
PW Tseng, CH Chou - Journal of the Chinese Chemical …, 1994 - Wiley Online Library
Pyrolysis of N‐(1,5‐dimethyl‐2‐pyrryl)methyl benzamide (7) gaved a 1:1 ratio of 1‐methyl‐2,5‐dimethylene‐2,5‐dihydropyrrole (4b) and 1,2‐dimetbylpyrrole (10) as the primary …
Number of citations: 1 onlinelibrary.wiley.com
IM Skvortsov, LN Astakhova - Chemistry of Heterocyclic Compounds, 1987 - Springer
The selectivity of the position of nitration of 1-methylpyrrole, 1,2-dimethylpyrrole, 1,2-dihydropyrrolizine, and 5,6,7,8-tetrahydropyrrocoline was found. In contrast to the selectivity of …
Number of citations: 1 link.springer.com
MV Sigalov, S Toyota, M Oki… - Bulletin of the Chemical …, 1994 - journal.csj.jp
Although it is believed that addition of an acid to 2-substituted pyrroles produces 5-protonated pyrrolium ions and further reaction is prevented by the stability of the product, this work …
Number of citations: 6 www.journal.csj.jp
A Martin, B Lücke - Studies in Surface Science and Catalysis, 1994 - Elsevier
ZSM-5, mordenite and a highly dealuminated faujasite were applied in the H-form as catalysts in the O/N transformation reaction of 2-methylfuran and ammonia or n-alkylamines …
Number of citations: 8 www.sciencedirect.com
RF Borne, HY Aboul-Enein, IW Waters… - Journal of Medicinal …, 1973 - ACS Publications
In an attempt to clarify the structural requirements of cholinergic activity of pilocarpine, the preparation of 14 analogs was successfully achieved through the Michaeladdition of the …
Number of citations: 20 pubs.acs.org
MR Pavia - Organic Preparations and Procedures International, 1987 - Taylor & Francis
A search of the literature revealed the difficulty in preparing 2. Attempts to prepare 2 by Friedel-Crafts alkylation of 1.2-dimethyl-3-nitropyrrole with iodorethane and aluminum chloride …
Number of citations: 3 www.tandfonline.com

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